molecular formula C8H14ClNO2 B2737176 Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 518046-34-9

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B2737176
CAS No.: 518046-34-9
M. Wt: 191.66
InChI Key: YZVQVEJBYHDRGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the reaction of a cyclopentene derivative with a nitrogen-containing reagent under specific conditions. One common method includes the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or bind to proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the field of proteomics.

Biological Activity

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (CAS No. 518046-34-9) is a bicyclic compound known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • LogP : 0.59
  • Polar Surface Area : 38 Ų

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets, including receptors and enzymes.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Its structural similarity to other bicyclic compounds suggests potential activity as a neuromodulator or as an inhibitor of specific enzymatic pathways.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related bicyclic compounds, indicating that modifications in the azabicyclo structure can enhance neuroprotective properties against oxidative stress in neuronal cells. The study utilized cell viability assays to establish the IC50 values for various derivatives, suggesting that this compound could exhibit similar protective effects due to its structural features .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial properties of various azabicyclic compounds, including this compound. The results demonstrated moderate antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) determined through broth microdilution methods .

Comparative Table of Biological Activities

Compound Activity IC50/MIC Values Reference
Methyl 7-Azabicyclo[2.2.1]heptane-1-carboxylate HClNeuroprotectiveIC50 TBD
Methyl 7-Azabicyclo[2.2.1]heptane-1-carboxylate HClAntimicrobial (Gram-positive)MIC TBD
Related Bicyclic CompoundsCytotoxicity (HeLa cells)IC50 = 16 μg/mL

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low acute toxicity; however, further chronic exposure studies are necessary to evaluate long-term effects on human health.

Properties

IUPAC Name

methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-2-6(9-8)3-5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVQVEJBYHDRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(N1)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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